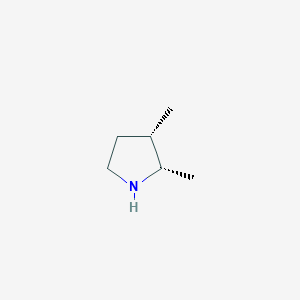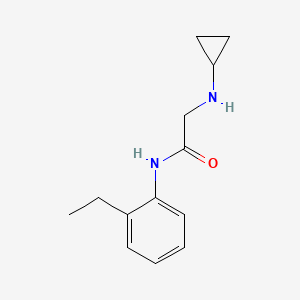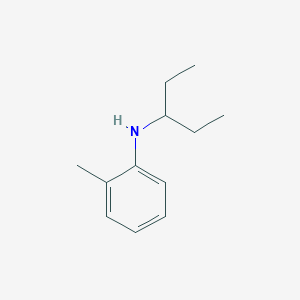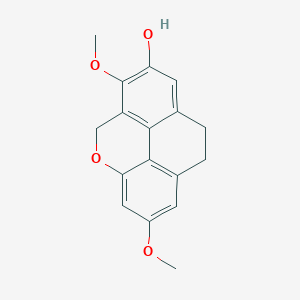![molecular formula C9H10N4O B12107993 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[5-(aminométhyl)-1H-1,2,4-triazol-3-yl]phénol est un composé organique appartenant à la classe des phénylméthylamines
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-[5-(aminométhyl)-1H-1,2,4-triazol-3-yl]phénol peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction du phénol avec l'aminométhyltriazole dans des conditions spécifiques. La réaction nécessite généralement l'utilisation d'un catalyseur et une température contrôlée pour assurer la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé implique souvent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous une forme utilisable.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[5-(aminométhyl)-1H-1,2,4-triazol-3-yl]phénol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe phénol peut être oxydé pour former des quinones.
Réduction : Le cycle triazole peut être réduit dans des conditions spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe aminométhyl.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des nucléophiles comme les halogénures et les amines peuvent être utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du groupe phénol peut produire des quinones, tandis que la réduction du cycle triazole peut produire divers dérivés triazoliques réduits.
4. Applications de la recherche scientifique
Le 4-[5-(aminométhyl)-1H-1,2,4-triazol-3-yl]phénol a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans les processus biologiques et en tant que sonde biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 4-[5-(aminométhyl)-1H-1,2,4-triazol-3-yl]phénol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe phénol peut participer aux liaisons hydrogène et à d'autres interactions, tandis que le cycle triazole peut s'engager dans la coordination avec les ions métalliques. Ces interactions peuvent moduler divers processus biologiques, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions, while the triazole ring can engage in coordination with metal ions. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Hydroxybenzylamine : Structure similaire avec un groupe phénol et aminométhyl.
Phénylméthylamines : Une classe plus large de composés présentant des caractéristiques structurelles similaires.
Unicité
Le 4-[5-(aminométhyl)-1H-1,2,4-triazol-3-yl]phénol est unique en raison de la présence à la fois d'un cycle triazole et d'un groupe phénol, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cette combinaison permet des applications et des interactions polyvalentes que l'on ne retrouve pas couramment dans d'autres composés similaires.
Propriétés
Formule moléculaire |
C9H10N4O |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C9H10N4O/c10-5-8-11-9(13-12-8)6-1-3-7(14)4-2-6/h1-4,14H,5,10H2,(H,11,12,13) |
Clé InChI |
MYHSJKQMASVHME-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=N2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine](/img/structure/B12107915.png)

![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)








![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)


